

1H-Indazole-3-Carbaldehyde IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-Indazole-3-Carbaldehyde**

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An In-Depth Technical Guide to **1H-Indazole-3-Carbaldehyde**: Nomenclature, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of **1H-Indazole-3-Carbaldehyde** (CAS No: 5235-10-9), a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We delve into its formal nomenclature, physicochemical properties, and critically, its synthetic pathways, with a focus on field-proven, high-yield protocols. The narrative emphasizes the compound's strategic importance, stemming from the indazole core's role as a privileged pharmacophore and a bioisostere of indole.^[1] The guide details the reactivity of its aldehyde functional group and its application as a key intermediate in the synthesis of numerous biologically active compounds, including marketed kinase inhibitors.^{[1][2]} Detailed experimental protocols, spectroscopic data for structural verification, and safety guidelines are provided to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole structural motif has emerged as a cornerstone in the development of contemporary bioactive compounds, particularly in the design of protein kinase inhibitors.^[3]

Unlike its bioisostere, indole, the indazole ring system features two adjacent nitrogen atoms, which enhance its ability to form strong hydrogen bond donor-acceptor interactions within the hydrophobic pockets of target proteins.^[1] This unique characteristic has cemented its status as a "privileged scaffold" in medicinal chemistry.

At the heart of functionalizing this scaffold is **1H-Indazole-3-Carbaldehyde**. This compound is not merely a reagent but a strategic precursor for creating diverse libraries of 3-substituted indazole derivatives. The aldehyde group at the C3 position serves as a versatile chemical handle, enabling a wide array of subsequent transformations.^[4] Its application has directly contributed to the discovery of potent therapeutics, including the FDA-approved tyrosine kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®), underscoring its profound impact on drug development.^[1]

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is fundamental for reproducible science. The standard nomenclature and key identifiers for this compound are outlined below.

- IUPAC Name: 2H-indazole-3-carbaldehyde^[5]
- Common Name: **1H-Indazole-3-Carbaldehyde**
- Synonyms: 1H-Indazole-3-carboxaldehyde, 3-Indazolecarbaldehyde, 3-Formyl-1H-indazole^{[2][5][6]}

Table 1: Core Compound Identifiers

Identifier	Value	Source(s)
CAS Number	5235-10-9	[2] [5] [7]
Molecular Formula	C ₈ H ₆ N ₂ O	[2] [5]
Molecular Weight	146.15 g/mol	[2] [5]
PubChem CID	11367068	[2] [5]
MDL Number	MFCD04972468	[2] [8]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is critical for its handling, storage, and use in reactions. The spectroscopic data serve as a benchmark for quality control and reaction monitoring.

Table 2: Physicochemical Properties

Property	Value	Source(s)
Appearance	White or pale yellow crystalline solid/powder	[2][9]
Melting Point	131-132 °C or 141 °C	[1][9]
Boiling Point	358.3 ± 15.0 °C (Predicted)	[9]
Density	1.368 ± 0.06 g/cm ³ (Predicted)	[9]
Storage Conditions	Store at 0-8 °C under inert gas (Nitrogen or Argon)	[2][9]

Spectroscopic Data for Structural Confirmation

The following data, reported for material synthesized via indole nitrosation, provide a reliable reference for structural verification.[1]

- ¹H NMR (300 MHz, DMSO-d₆): δ 14.17 (brs, 1H, NH), 10.20 (s, 1H, CHO), 8.14 (d, J = 8.5 Hz, 1H), 7.70 (d, J = 8.5 Hz, 1H), 7.49 (dt, J = 7.0, 1.0 Hz, 1H), 7.37 (dt, J = 7.0, 1.0 Hz, 1H). [1]
- ¹³C NMR (75 MHz, DMSO-d₆): δ 187.4, 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2.[1]
- IR (neat): ν = 3254, 3174, 1671, 1458, 1331, 1251, 1092, 792, 739 cm⁻¹.[1]
- HRMS (ESI-): m/z calculated for C₈H₅N₂O [M - H]⁻ 145.0390, found: 145.0402.[1]

Synthesis Protocol: Nitrosation of Indole

While several synthetic routes exist, the nitrosation of indole derivatives stands out as a highly efficient and generalizable method for producing **1H-indazole-3-carbaldehydes** in high yields. [1][3] This procedure is advantageous due to its mild reaction conditions, which tolerate a wide range of functional groups on the indole starting material.[3]

Causality of the Method: The reaction proceeds via the formation of a nitrosating agent (e.g., from NaNO_2 and HCl) which attacks the electron-rich C3 position of the indole ring. A subsequent rearrangement and tautomerization cascade leads to the stable indazole-3-carbaldehyde product. The use of reverse addition (adding the indole solution to the nitrosating mixture) under slightly acidic conditions is critical to minimize side reactions and maximize yield.[1]

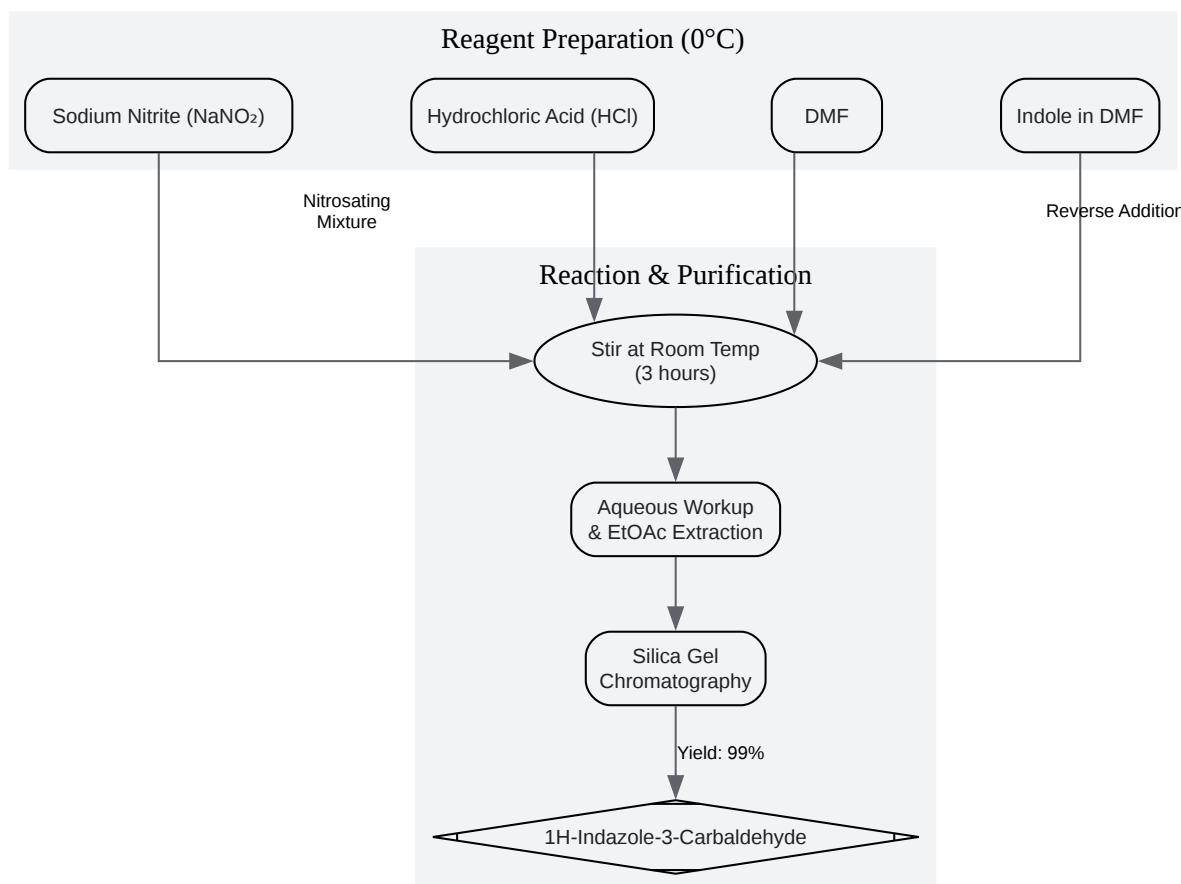
Detailed Experimental Protocol

This protocol is adapted from the optimized procedure reported by Bonhomme et al. in RSC Advances.[1]

- **Preparation of Nitrosating Mixture:** In a flask cooled to 0 °C, prepare a solution of sodium nitrite (NaNO_2 , 8 equivalents) in deionized water. Slowly add 2 N aqueous hydrochloric acid (HCl , 7 equivalents). Maintain the mixture under an inert atmosphere (Argon or Nitrogen) for 10 minutes. Add dimethylformamide (DMF).
- **Indole Addition:** Prepare a separate solution of the starting indole (1 equivalent) in DMF.
- **Reaction Execution:** Add the indole solution to the nitrosating mixture at 0 °C.
- **Reaction Progression:** Allow the reaction to stir at room temperature. For the synthesis of the parent **1H-indazole-3-carbaldehyde** from indole, the reaction is typically complete within 3 hours.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- **Workup:** Upon completion, perform an aqueous workup. Extract the mixture three times with a suitable organic solvent, such as ethyl acetate (EtOAc). Wash the combined organic layers with brine.
- **Purification:** Dry the organic phase over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. Purify the resulting crude product by column

chromatography on silica gel (e.g., eluting with a petroleum ether/EtOAc gradient) to yield the pure **1H-indazole-3-carbaldehyde** as a white solid.[1]

Diagram 1: Synthesis Workflow via Indole Nitrosation



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Caption: Optimized synthesis of **1H-Indazole-3-Carbaldehyde**.

Applications in Medicinal Chemistry and Drug Development

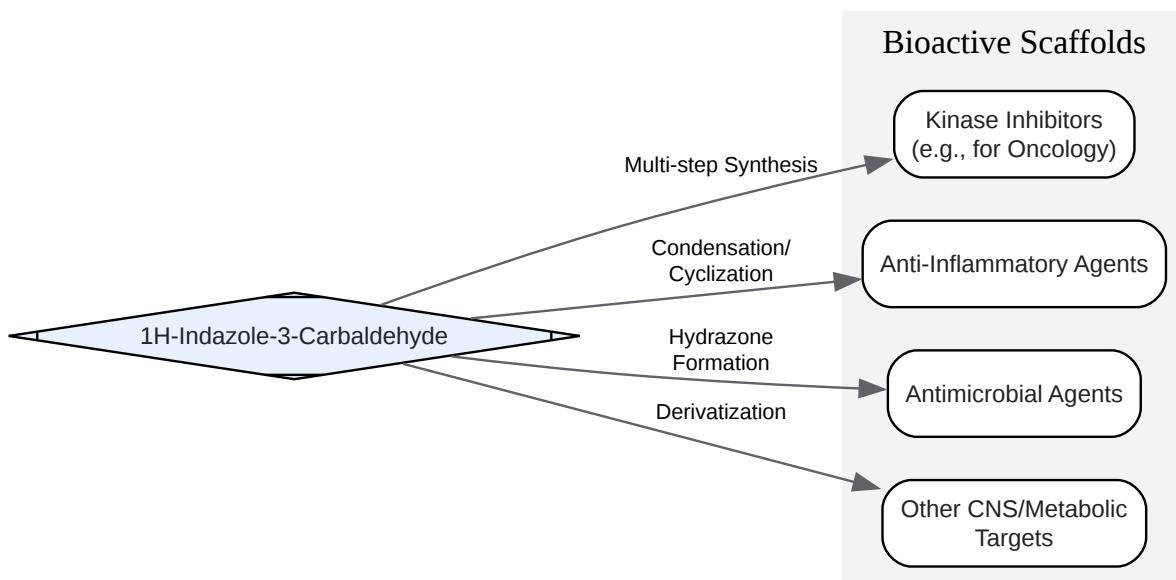
The true value of **1H-indazole-3-carbaldehyde** lies in its synthetic versatility. The aldehyde moiety is a gateway to a vast chemical space, enabling the construction of complex, polyfunctionalized molecules.

Key Transformations and Their Significance:

- Reductive Amination: Conversion to secondary amines, a common functional group in bioactive molecules.
- Wittig and Horner-Wadsworth-Emmons Reactions: Formation of alkenes, allowing for chain extension and introduction of diverse side chains.[\[1\]](#)[\[4\]](#)
- Knoevenagel Condensation: A powerful C-C bond-forming reaction to create α,β -unsaturated systems.[\[1\]](#)[\[4\]](#)
- Cyclization Reactions: Serves as a precursor to other heteroaromatic systems like oxazoles, thiazoles, and benzimidazoles, further diversifying the molecular scaffold.[\[1\]](#)

This versatility makes it an indispensable intermediate for developing novel therapeutic agents targeting a range of diseases.[\[2\]](#)[\[10\]](#)

Diagram 2: Synthetic Utility in Drug Discovery



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Caption: Role as a key intermediate for bioactive compounds.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to safety protocols is paramount. **1H-Indazole-3-Carbaldehyde** is classified as an irritant and may be harmful if swallowed.[5][6]

- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[11][12]
- Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C under an inert atmosphere is recommended.[9]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[13]

Conclusion

1H-Indazole-3-Carbaldehyde is a compound of high strategic value in chemical research and pharmaceutical development. Its robust synthesis, well-characterized properties, and, most importantly, the versatile reactivity of its aldehyde group make it an essential building block for accessing novel 3-substituted indazoles. Its proven role in the pathway to successful therapeutics validates its continued importance, and this guide serves as a technical foundation for scientists leveraging its potential to drive future discoveries.

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- To cite this document: BenchChem. [1H-Indazole-3-Carbaldehyde IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3431284#1h-indazole-3-carbaldehyde-iupac-name-and-synonyms>]

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